molecular formula C10H7F3N2O2 B183857 (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid CAS No. 313241-14-4

(2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid

Cat. No.: B183857
CAS No.: 313241-14-4
M. Wt: 244.17 g/mol
InChI Key: GPOYZFXQCCJBTF-UHFFFAOYSA-N
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Description

(2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzoimidazole ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid typically involves the reaction of 2-trifluoromethyl-benzimidazole with a suitable acetic acid derivative under controlled conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as crystallization or chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzoimidazole derivatives.

Scientific Research Applications

(2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the benzoimidazole ring, enables the compound to bind to active sites of enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Trifluoromethyl-benzoimidazol-1-yl)-butyric acid
  • 4-(2-Trifluoromethyl-benzoimidazol-1-yl)-butyric acid
  • 2-(2-Trifluoromethyl-benzoimidazol-1-yl)-propionic acid hydrochloride

Uniqueness

(2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid is unique due to its specific structural configuration, which imparts distinct physicochemical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications compared to its analogs.

Properties

IUPAC Name

2-[2-(trifluoromethyl)benzimidazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c11-10(12,13)9-14-6-3-1-2-4-7(6)15(9)5-8(16)17/h1-4H,5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOYZFXQCCJBTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350174
Record name [2-(Trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313241-14-4
Record name [2-(Trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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